molecular formula C5H9NO B077339 3-Hydroxy-3-methylbutanenitrile CAS No. 13635-04-6

3-Hydroxy-3-methylbutanenitrile

Cat. No.: B077339
CAS No.: 13635-04-6
M. Wt: 99.13 g/mol
InChI Key: CWPMDJFBWQJRGT-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

It is suggested that it might undergo a nucleophilic reaction in basic solution, where the C1 atom of malononitrile with negative charge collides with the carbonyl carbon atom of 3-Hydroxy-3-methylbutanenitrile to form an intermediate . This process could lead to various changes in the target cells, but more research is needed to confirm this hypothesis and elucidate the exact mechanisms involved.

Biochemical Pathways

It has been suggested that this compound might be involved in the synthesis of 2-dicyanomethylene-4, 5, 5-trimethyl-2,5-dihydrofuran-3-carbonitrile

Result of Action

It is suggested that it might have immunomodulatory properties , but more research is needed to confirm this and explore other potential effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-methylbutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-2-methyl-1-bromopropane with sodium cyanide (NaCN) in an aqueous medium. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group:

CH3C(OH)(CH3)CH2Br+NaCNCH3C(OH)(CH3)CH2CN+NaBr\text{CH}_3\text{C(OH)(CH}_3\text{)CH}_2\text{Br} + \text{NaCN} \rightarrow \text{CH}_3\text{C(OH)(CH}_3\text{)CH}_2\text{CN} + \text{NaBr} CH3​C(OH)(CH3​)CH2​Br+NaCN→CH3​C(OH)(CH3​)CH2​CN+NaBr

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methylbutanenitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxy-3-methylbutylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Methylbutanenitrile

    Reduction: 3-Hydroxy-3-methylbutylamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Hydroxy-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.

    Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and fragrances.

Comparison with Similar Compounds

3-Hydroxy-3-methylbutanenitrile can be compared with other β-hydroxynitriles, such as:

    3-Hydroxy-2-methylbutanenitrile: Similar structure but with a different position of the methyl group, leading to different reactivity and applications.

    3-Hydroxy-3-phenylpropanenitrile: Contains a phenyl group instead of a methyl group, resulting in distinct chemical properties and uses.

    2-Hydroxy-2-methylbutanenitrile:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it suitable for a variety of synthetic and industrial applications.

Properties

IUPAC Name

3-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMDJFBWQJRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929337
Record name 3-Hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13635-04-6
Record name Butanenitrile, 3-hydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013635046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylbutanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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